molecular formula C20H20N2O2 B11140975 2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide

2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide

Cat. No.: B11140975
M. Wt: 320.4 g/mol
InChI Key: JVQFVGHNOAUXPD-UHFFFAOYSA-N
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Description

2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide is a synthetic organic compound that features a benzyloxy group attached to an indole ring, which is further connected to a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzyloxy Indole: The initial step involves the protection of the indole nitrogen with a benzyloxy group. This can be achieved through the reaction of indole with benzyl bromide in the presence of a base such as potassium carbonate.

    Acylation: The benzyloxy indole is then acylated with cyclopropylacetyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The cyclopropylacetamide moiety can be reduced to form the corresponding amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclopropylamine derivatives.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which may influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide is unique due to its combination of a benzyloxy group, an indole ring, and a cyclopropylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-cyclopropyl-2-(7-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C20H20N2O2/c23-19(21-17-9-10-17)13-22-12-11-16-7-4-8-18(20(16)22)24-14-15-5-2-1-3-6-15/h1-8,11-12,17H,9-10,13-14H2,(H,21,23)

InChI Key

JVQFVGHNOAUXPD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CN2C=CC3=C2C(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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